

Technical Support Center: Peroxisomal Fatty Acid Oxidation Assays

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Compound of Interest

Compound Name: 2R-Pristanoyl-CoA

Cat. No.: B15599625

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxisomal fatty acid oxidation (FAO) assays.

Troubleshooting Guide

This guide addresses common issues encountered during peroxisomal FAO experiments in a question-and-answer format.

Question 1: Why am I observing high variability between my replicate wells?

High variability can mask true biological effects. Here are potential causes and solutions:

Potential Cause	Recommended Solution	Key Considerations
Inconsistent Cell Seeding	Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.	Optimal seeding density is cell-type dependent and should be determined empirically. For adherent cells, aim for a density that results in an even monolayer.
Edge Effects	Avoid using the outer wells of the microplate, as they are prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.	This is particularly important for longer incubation periods.
Inconsistent Washing Steps	Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.	Aspirate media from the side of the well to minimize cell disturbance.
**Pipetting		

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